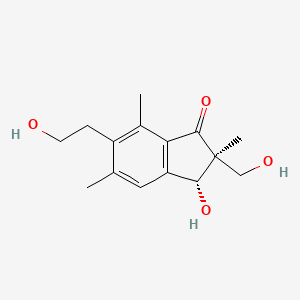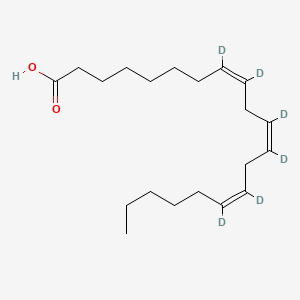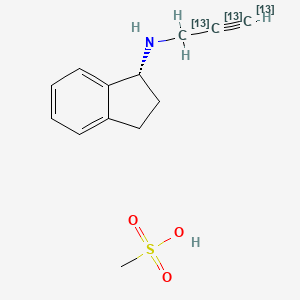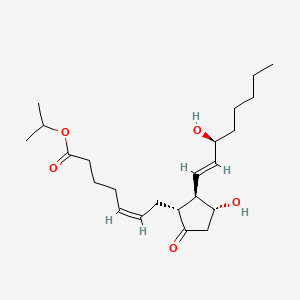
Epipterosin L
Overview
Description
Molecular Structure Analysis
Epipterosin L has a molecular weight of 264.32 g/mol . It contains 40 bonds in total, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
Epipterosin L has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.8 Ų . The exact mass and monoisotopic mass are both 264.13615911 g/mol .Scientific Research Applications
Eclipta prostrata for Hair Growth : A study by Lee et al. (2019) found that Eclipta prostrata L. (EP) promotes hair growth. EP enhanced anagen induction in mice and regulated FGF-7 and FGF-5, suggesting its potential in hair growth promotion.
Erythropoietin (Epo) in Therapeutics : A review by Murua et al. (2011) discusses the roles of erythropoietin in signaling pathways and its therapeutic applications. This includes its hematopoietic activity and recent discoveries of nonerythropoietic actions.
Role of E-Prostanoid 3 Receptor in Blood Pressure Regulation : Research by Chen et al. (2012) indicates that the E-prostanoid (EP) 3 receptor plays a significant role in regulating blood pressure. Inactivation of EP3 led to reduced arterial contractility and attenuated angiotensin II pressor response.
Etoposide (VP-16-213) in Cancer Treatment : A paper by O'dwyer et al. (1985) discusses etoposide, an anticancer drug, which has shown activity in treating various neoplastic disorders including testicular and small-cell lung cancers, lymphomas, leukemia, and Kaposi's sarcoma.
EpiProfile 2.0 Software in Epigenetic Studies : A study by Yuan et al. (2018) introduces EpiProfile 2.0, a software platform for the quantification of histone marks via LC-MS/MS. This tool is crucial for epigenetic research relevant to biology and medicine.
Geniposide in Apoptosis Modulation : A study by Song et al. (2014) explored geniposide, a compound with anti-inflammatory and anti-apoptotic activities. It modulates TLR4 and apoptosis-related factors in mouse mammary glands.
Safety And Hazards
The safety data sheet for Epipterosin L suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends using non-sparking tools . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and use personal protective equipment .
properties
IUPAC Name |
(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFRMHKOSBPID-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115554 | |
| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epipterosin L | |
CAS RN |
52611-75-3 | |
| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
